molecular formula C8H16O B7770576 1,2-Epoxyoctane CAS No. 26637-94-5

1,2-Epoxyoctane

Cat. No.: B7770576
CAS No.: 26637-94-5
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-UHFFFAOYSA-N
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Description

It is a colorless to almost colorless liquid that is slightly soluble in water and has a molecular weight of 128.21 g/mol . This compound is primarily used as an intermediate in organic synthesis and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxyoctane can be synthesized through the epoxidation of 1-octene. One common method involves the use of percarboxylic acids, such as performic acid, as the oxidizing agent . The reaction typically takes place under controlled conditions to ensure high yield and purity. Another method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic systems to optimize the reaction conditions and increase the efficiency of the process. For example, the use of deep eutectic solvents as co-solvents in the epoxidation reaction has been shown to improve the yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxyoctane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Epoxyoctane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-epoxyoctane involves the opening of the epoxide ring, which can be catalyzed by acids or bases. This ring-opening reaction leads to the formation of various products, depending on the specific conditions and reagents used. The compound can interact with nucleophiles, leading to the formation of alcohols, diols, and other derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxyhexane
  • 1,2-Epoxybutane
  • Styrene oxide
  • Glycidyl hexadecyl ether
  • 2-(4-Fluorophenyl)oxirane
  • Allyl glycidyl ether
  • Glycidol
  • 2-(4-Chlorophenyl)oxirane

Uniqueness

1,2-Epoxyoctane is unique due to its specific molecular structure, which allows it to undergo a variety of chemical reactions. Its relatively long carbon chain compared to other epoxides makes it particularly useful in the synthesis of larger organic molecules and polymers. Additionally, its ability to form enantiopure products through selective reactions adds to its versatility in scientific research and industrial applications .

Properties

IUPAC Name

2-hexyloxirane
Source PubChem
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InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301031190
Record name Hexyloxirane
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Acros Organics MSDS]
Record name Octene-1,2-oxide
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CAS No.

2984-50-1, 26637-94-5
Record name 2-Hexyloxirane
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Record name Octene-1,2-oxide
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Record name Octane, epoxy-
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Record name 1,2-EPOXYOCTANE
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Record name Hexyloxirane
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Record name Hexyloxirane
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